molecular formula C12H10ClNO3 B1418514 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid CAS No. 1153234-69-5

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Cat. No. B1418514
CAS RN: 1153234-69-5
M. Wt: 251.66 g/mol
InChI Key: ZTBFLHOEJYAUSR-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives have been found to possess almost all types of pharmacological activities .

Scientific Research Applications

Here is a comprehensive analysis of the potential scientific research applications of “5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid”, based on the general applications of pyrrole and its derivatives:

Pharmaceuticals

Pyrrole-based compounds are known for their biological activity, which suggests that “5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid” could be explored for its pharmaceutical properties. It may serve as a precursor or an intermediate in the synthesis of drugs targeting various diseases .

Polymers

Given that polypyrrole is a conductive polymer, there’s potential for this compound to be used in the development of new polymeric materials with enhanced electrical conductivity or other desirable properties .

Organic Synthesis

As a building block in organic synthesis, this compound could contribute to the creation of complex organic molecules, including natural products and pharmaceuticals .

Catalysis

Pyrrole derivatives can act as catalysts in polymerization processes. This compound might find use in catalytic systems to improve efficiency or selectivity in chemical reactions .

Material Science

The compound’s structure suggests it could be useful in material science, particularly in the development of new materials with specific optical or electronic properties .

Energy Storage

If related to polypyrrole nanofibers, this compound might have applications in energy storage solutions, such as batteries or supercapacitors .

Tissue Engineering

In line with applications of polypyrrole nanofibers, there’s potential for this compound to be used in tissue engineering, possibly as a scaffold material to support cell growth .

Organic Electronics

The electronic properties of pyrrole derivatives suggest that “5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid” could be utilized in the field of organic electronics, contributing to the development of organic transistors or sensors .

properties

IUPAC Name

5-chloro-2-methoxy-4-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-17-11-7-10(14-4-2-3-5-14)9(13)6-8(11)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBFLHOEJYAUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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